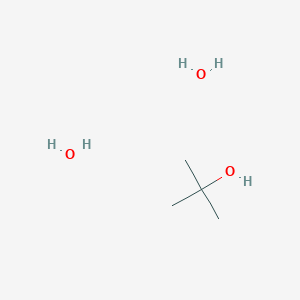
Tertiary butyl alcohol dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tertiary butyl alcohol dihydrate, also known as 2-methyl-2-propanol dihydrate, is a chemical compound with the molecular formula (CH₃)₃COH·2H₂O. It is a tertiary alcohol, meaning the carbon atom holding the hydroxyl group is attached to three other carbon atoms. This compound is a colorless solid with a camphor-like odor and is miscible with water, ethanol, and diethyl ether .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tertiary butyl alcohol dihydrate can be synthesized through the hydration of isobutylene. This process involves mixing isobutylene with concentrated sulfuric acid and water in a reaction vessel. The sulfuric acid acts as a catalyst, facilitating the hydration reaction .
Industrial Production Methods: Industrially, tertiary butyl alcohol is produced as a byproduct of propylene oxide production from isobutane. It can also be synthesized via the catalytic hydration of isobutylene or through a Grignard reaction between acetone and methylmagnesium chloride .
Types of Reactions:
Substitution: It reacts with hydrogen chloride to form tertiary butyl chloride via an S_N1 mechanism.
Dehydration: In the presence of strong acids like sulfuric acid, tertiary butyl alcohol can undergo dehydration to form isobutylene.
Common Reagents and Conditions:
Hydrogen chloride: for substitution reactions.
Sulfuric acid: for dehydration reactions.
Major Products:
Tertiary butyl chloride: from substitution reactions.
Isobutylene: from dehydration reactions.
Scientific Research Applications
Tertiary butyl alcohol dihydrate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tertiary butyl alcohol dihydrate involves its ability to act as a solvent and a reagent in various chemical reactions. In substitution reactions, it forms a stable tertiary carbocation intermediate, which then reacts with nucleophiles . In dehydration reactions, the hydroxyl group is protonated, leading to the formation of a carbocation and subsequent elimination of water to form an alkene .
Comparison with Similar Compounds
- 1-Butanol
- Isobutanol
- Butan-2-ol
Comparison:
- 1-Butanol and isobutanol are primary and secondary alcohols, respectively, and are more prone to oxidation compared to tertiary butyl alcohol.
- Butan-2-ol is a secondary alcohol and can be oxidized to a ketone, unlike tertiary butyl alcohol, which resists oxidation .
Tertiary butyl alcohol dihydrate stands out due to its resistance to oxidation and its unique ability to form stable carbocations, making it valuable in various chemical reactions and industrial applications.
Properties
CAS No. |
153205-82-4 |
|---|---|
Molecular Formula |
C4H14O3 |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
2-methylpropan-2-ol;dihydrate |
InChI |
InChI=1S/C4H10O.2H2O/c1-4(2,3)5;;/h5H,1-3H3;2*1H2 |
InChI Key |
XQUKHYXUTCHCRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




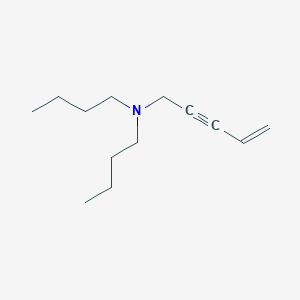
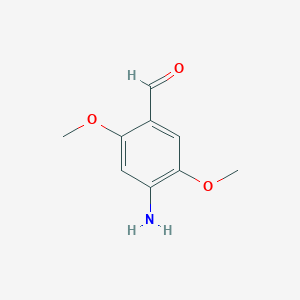

![Dimethyl [(furan-2-yl)methyl]phosphonate](/img/structure/B14263687.png)
![2-[2-[[22-[2-(2-Hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride](/img/structure/B14263690.png)
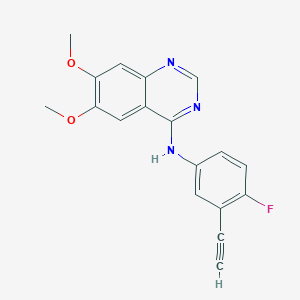

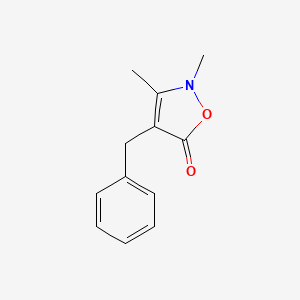

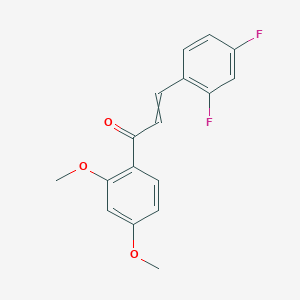
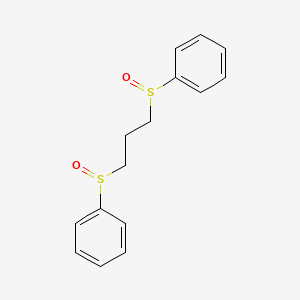
![1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14263727.png)
